(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one
Description
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring and a dimethoxyphenyl group
Properties
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-4-5-14(22-11)8-12-9-17(23-18(12)19)15-7-6-13(20-2)10-16(15)21-3/h4-10H,1-3H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMLQPCSSVRIX-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one typically involves multi-step organic reactions. One common method includes the use of Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and high-throughput screening methods can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(5-methylfuran-2-YL)methylidene]-2,3-dihydrofuran-2-one
- Dichloroaniline : Aniline derivatives with chlorine substitutions.
- Ringer’s lactate solution : A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and a dimethoxyphenyl group sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
